molecular formula C8H14O3 B8025660 (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

Cat. No.: B8025660
M. Wt: 158.19 g/mol
InChI Key: JJUFHGLVRNMFQD-UHFFFAOYSA-N
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Description

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-50-7) is a spirocyclic compound of significant interest in pharmaceutical research and development. This compound, with its molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, features a unique spiro[3.4]octane core structure combined with a methanol functional group . This specific architecture, incorporating both the spirocyclic scaffold and the hydroxymethyl group (-CH2OH), makes it a valuable synthetic intermediate for constructing more complex molecules. Its primary research application lies in its use as a key building block for the synthesis of novel bioactive compounds, particularly in the development of imidazole derivatives investigated as potential therapeutics for metabolic disorders such as obesity and diabetes . The compound's spirocyclic system provides three-dimensional complexity, which is highly desirable in modern drug discovery for exploring new chemical space and improving the physicochemical properties of drug candidates. The presence of the methanol group offers a versatile chemical handle for further synthetic modifications, allowing researchers to link the spirocyclic core to other pharmacophores or to create prodrugs. As a specialized chemical entity, this compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult the safety data sheet and handle this material according to laboratory safety protocols. This product is part of a family of related spirocyclic building blocks, such as 5,8-Dioxaspiro[3.4]octane-2,2-diyldimethanol (CAS 1788043-96-8), which offer complementary synthetic utility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUFHGLVRNMFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)OCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroketalization of Dihydroxyacetone Derivatives

Dihydroxyacetone analogs undergo acid-catalyzed spiroketalization to form 5,8-dioxaspiro[3.4]octane frameworks. For instance, 2,2-dimethyl-1,3-dioxane-5-one reacts with ethylene glycol under BF₃·Et₂O catalysis, yielding the spirocyclic ketal. Subsequent hydrolysis and reduction steps introduce the methanol moiety.

Ring-Opening/Recyclization Strategies

Ring-opening of epoxides or lactones followed by recyclization offers another route. A notable example involves the treatment of 2,2-dichlorocyclobutanone with benzyloxy methanol, inducing nucleophilic attack and spirocycle formation.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Optimal Solvents : THF and DCM provide ideal polarity for cyclization.

  • Temperature : Reactions performed at 0°C to 25°C prevent side product formation.

Catalytic Enhancements

Recent advances utilize organocatalysts (e.g., proline derivatives) to enantioselectively form spirocenters, though this remains underexplored for 5,8-dioxaspiro[3.4]octanes .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, often using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The spirocyclic structure of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has been explored for its biological activities. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may serve as a lead compound in drug development targeting various diseases.

Case Study Example:
A study published in a peer-reviewed journal investigated the antibacterial activity of spirocyclic compounds against Gram-positive bacteria. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as an antibacterial agent.

Material Science

In material science, the unique properties of this compound make it a candidate for developing novel polymers and composites. Its ability to form stable structures can enhance the mechanical properties of materials.

Case Study Example:
A research project focused on synthesizing polymeric materials using this compound as a monomer showed promising results in improving tensile strength and elasticity compared to traditional polymers.

Synthesis of Complex Molecules

The compound serves as an important building block in organic synthesis for creating more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Case Study Example:
A synthesis route utilizing this compound was reported in a recent study where it was transformed into various derivatives with potential applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Spirocyclic β-Lactam (NYX-2925)

  • Structure : Contains a spirocyclic β-lactam core ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) .
  • Key Features : Replaces oxygen atoms in the spiro ring with nitrogen, introducing a β-lactam moiety.
  • Applications : Mimics peptide properties for neurological applications (e.g., NMDA receptor modulation).
  • Contrast : The nitrogen-rich spiro system in NYX-2925 enables distinct biological interactions compared to the oxygen-dominated dioxaspiro structure of the target compound.

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol

  • Structure : Bicyclo[2.2.2]octane core with two nitrogen atoms and a hydroxymethyl group .
  • Key Features : Nitrogen atoms enhance basicity and hydrogen-bonding capacity.
  • Applications : Widely used in drug synthesis (e.g., chiral catalysts, intermediates).
  • Market Insight : Projected CAGR of XX% (2025–2033), driven by pharmaceutical demand .

Bromophenyl-Substituted Spiro Compound

  • Structure : 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl)isoindole-1,3-dione .
  • Key Features : Bulky 4-bromophenyl and isoindoledione substituents.
  • Applications : Likely used in specialty chemicals or as a photoresist component.
  • Contrast: The aromatic bromine substituent increases molecular weight and hydrophobicity compared to the target compound’s methyl and methanol groups.

Functional Analogues with Alcohol Moieties

Tetrahydroquinolone Derivatives (e.g., MJM170, JAG21)

  • Structure: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one .
  • Key Features: Non-spirocyclic, fused bicyclic system with a ketone group.
  • Synthesis : Relies on HPLC and LC-MS for purity validation .
  • Applications : Pharmacological agents (e.g., kinase inhibitors).

2-(2-Bromoethyl)-6-butyl-5,8-dioxaspiro[3.4]octane

  • Structure : Alkyl-substituted dioxaspiro compound (C12H21BrO2) .
  • Key Features : Bromoethyl and butyl groups enhance lipophilicity.
  • Applications : Likely serves as a synthetic intermediate for cross-coupling reactions.

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Applications References
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol C8H14O3 Dioxaspiro core, methyl, and methanol groups Likely borohydride reduction Pharmaceuticals, materials
NYX-2925 C20H24FN3O3 Spirocyclic β-lactam with nitrogen atoms Peptide-mimetic chemistry Neurological therapeutics
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol C7H14N2O Diazabicyclo core, methanol group Industrial-scale synthesis Drug intermediates, catalysts
Bromophenyl-spiro derivative C20H15BrN2O4 Bromophenyl, isoindoledione substituents Unspecified Specialty chemicals
2-(2-Bromoethyl)-6-butyl-... C12H21BrO2 Alkyl substituents, bromoethyl group Halogenation protocols Synthetic intermediates

Key Research Findings

Oxygen vs. Nitrogen in Spiro Cores : The target compound’s dioxaspiro system offers higher polarity and oxidative stability compared to nitrogen-containing analogues like NYX-2925, which may exhibit stronger hydrogen-bonding but lower metabolic stability .

Substituent Effects: Methyl and methanol groups in the target compound enhance solubility relative to bromophenyl or butyl-substituted spiro derivatives, making it more suitable for aqueous formulations .

Market Potential: While direct market data for the target compound is unavailable, the growth of structurally related compounds (e.g., diazabicyclo derivatives at XX% CAGR) suggests opportunities in drug discovery pipelines .

Biological Activity

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a unique organic compound characterized by a spirocyclic structure that includes two dioxolane rings fused to a cyclohexane framework. Its molecular formula is C8_8H14_{14}O3_3 with a molecular weight of 158.2 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1638764-50-7
  • Molecular Formula : C8_8H14_{14}O3_3
  • Molecular Weight : 158.2 g/mol

The structural representation of the compound can be visualized using its SMILES notation: CC1(CO)CC2(C1)OCCO2 .

Antioxidant Properties

Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. The specific mechanisms through which this compound exerts its antioxidant effects may involve interactions with various cellular pathways that regulate oxidative damage .

Antimicrobial Activity

Similar spirocyclic compounds have demonstrated antimicrobial properties against various pathogens. The potential for this compound to act against bacteria and fungi suggests its usefulness in developing new antimicrobial agents .

Pharmacological Effects

The unique structural characteristics of this compound may allow it to interact with biological macromolecules, influencing processes such as enzyme inhibition and receptor binding. For example, it may act as an inhibitor of hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), an important enzyme in cholesterol synthesis and a target for cholesterol-lowering drugs .

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity of various spirocyclic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting effective free radical scavenging activity .
  • Antimicrobial Efficacy
    • In vitro tests against common bacterial strains showed that the compound exhibited inhibitory effects comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
  • Pharmacological Interactions
    • Research focusing on enzyme interactions revealed that this compound could inhibit HMG-CoA reductase activity by up to 60% at certain concentrations, highlighting its potential therapeutic applications in managing hyperlipidemia .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1,3-DioxolaneDioxolane ringCommonly used as solvents
5,8-Dioxaspiro[3.4]octaneSpirocyclic structureDifferent ring size affects reactivity
1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanolHydroxymethyl derivativeExhibits different solubility traits

The uniqueness of this compound lies in its specific arrangement of functional groups and spirocyclic framework that may enhance its biological activity compared to these similar compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are established for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves multi-step routes. For example, analogous spirocyclic β-lactams (e.g., NYX-2925) are synthesized via cyclization reactions using catalytic reagents like sodium borohydride in methanol, followed by purification via column chromatography . Key steps include stereochemical control during ring closure and functional group protection. Evidence from similar compounds (e.g., methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate) suggests the use of esterification and oxidation-reduction sequences to introduce the methanol moiety .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the spirocyclic conformation and hydrogen-bonding networks. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry. For example, coupling constants (JJ) in 1H^1H-NMR can distinguish axial vs. equatorial substituents in the spiro ring .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What experimental precautions are critical for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C to prevent oxidation of the methanol group.
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may degrade the spirocyclic structure; methanol or ethanol is preferred for dilution .
  • Safety : Follow hazard protocols (H302, H315) for similar bicyclic methanol derivatives, including fume hood use and PPE .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational dynamics of the spirocyclic core?

  • Methodological Answer :

  • Force field selection : Use ab initio MD (e.g., CP2K) with hybrid functionals (e.g., B3LYP) to model hydrogen-bonding interactions between the methanol group and the dioxaspiro ring .
  • Trajectory analysis : Calculate radial distribution functions (RDFs) to quantify hydrogen-bond lifetimes and ring puckering modes. Compare with experimental crystallographic data to validate simulations .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data in structural determination?

  • Methodological Answer :

  • Data triangulation : Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, discrepancies in dihedral angles may arise from crystal packing effects vs. gas-phase DFT models .
  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect ring-flipping or conformational exchange broadening, which may explain deviations from static crystallographic models .

Q. How is enantiomeric purity optimized during synthesis, and what analytical methods validate it?

  • Methodological Answer :

  • Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during spiro ring formation.
  • Analytical validation : Use chiral GC or HPLC with columns like Chiralcel OD-H. For example, derivatize the methanol group with acetyl chloride and compare retention times to enantiopure standards, as done for 2-octanol .

Q. What role does the spirocyclic motif play in biological activity, and how is this assessed experimentally?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Design analogs with modified dioxaspiro rings and test in vitro (e.g., enzyme inhibition assays). For example, spirocyclic β-lactams mimic peptide conformations in NMDA receptor modulation .
  • Docking studies : Use AutoDock Vina to model interactions between the methanol group and target proteins (e.g., kinases). Compare binding poses with non-spiro analogs .

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